molecular formula C8H5N3O2 B1310618 5-Nitrophthalazine CAS No. 89898-86-2

5-Nitrophthalazine

Cat. No.: B1310618
CAS No.: 89898-86-2
M. Wt: 175.14 g/mol
InChI Key: NWASGBYNFZVASN-UHFFFAOYSA-N
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Description

5-Nitrophthalazine is an organic compound with the molecular formula C8H5N3O2 It is a derivative of phthalazine, characterized by the presence of a nitro group at the fifth position of the phthalazine ring

Biochemical Analysis

Biochemical Properties

5-Nitrophthalazine plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. One of the key interactions involves its role as an inhibitor of certain enzymes. For instance, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . This inhibition can lead to altered metabolic pathways and changes in the levels of metabolites.

Additionally, this compound interacts with proteins involved in cellular signaling pathways. It has been observed to bind to specific protein kinases, thereby modulating their activity and influencing downstream signaling events . These interactions highlight the compound’s potential as a modulator of biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse and multifaceted. In various cell types, this compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound has been found to modulate the activity of neurotransmitter receptors, leading to changes in synaptic transmission and neuronal excitability .

Furthermore, this compound affects gene expression by interacting with transcription factors and other regulatory proteins. This interaction can result in the upregulation or downregulation of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis . The compound’s influence on cellular metabolism is also notable, as it can alter the flux of metabolic pathways and the levels of key metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific sites on enzymes and proteins, leading to conformational changes that affect their activity .

One of the primary mechanisms of action is the inhibition of enzyme activity. This compound inhibits cytochrome P450 enzymes by binding to their active sites, thereby preventing the metabolism of substrates . This inhibition can lead to the accumulation of unmetabolized compounds and altered metabolic pathways.

Additionally, this compound influences gene expression by interacting with transcription factors and other regulatory proteins. This interaction can result in changes in the transcriptional activity of specific genes, leading to altered cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can undergo degradation over extended periods .

The long-term effects of this compound on cellular function have been studied in both in vitro and in vivo settings. In vitro studies have demonstrated that prolonged exposure to this compound can lead to changes in cell viability, proliferation, and differentiation . In vivo studies have also shown that the compound can have lasting effects on tissue function and overall organismal health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects on cellular function, such as enhancing cell proliferation and differentiation . Higher doses can lead to toxic or adverse effects, including cell death and tissue damage .

Threshold effects have been observed in these studies, indicating that there is a specific dosage range within which this compound exerts its optimal effects. Beyond this range, the compound can become toxic and cause detrimental effects on cellular and tissue function .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways involves its interaction with cytochrome P450 enzymes, which play a crucial role in the metabolism of endogenous and exogenous compounds . This interaction can lead to changes in metabolic flux and the levels of specific metabolites.

Additionally, this compound can influence other metabolic pathways by interacting with enzymes involved in the synthesis and degradation of biomolecules. These interactions can result in altered levels of metabolites and changes in overall metabolic activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes by carrier proteins, which facilitate its entry into and exit from cells . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation.

The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue binding, and regional pH . These factors determine the compound’s concentration in different tissues and its overall bioavailability.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound is known to localize to specific cellular compartments, such as the nucleus, cytoplasm, and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct this compound to its specific sites of action.

In the nucleus, this compound can interact with transcription factors and other regulatory proteins, influencing gene expression and cellular function . In the cytoplasm, the compound can modulate signaling pathways and metabolic processes. In the mitochondria, this compound can affect energy production and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Nitrophthalazine can be synthesized through several methods. One common approach involves the nitration of phthalazine using sulfuric acid and potassium nitrate. The reaction typically occurs at temperatures ranging from 0 to 80 degrees Celsius .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive chemicals like sulfuric acid and potassium nitrate.

Chemical Reactions Analysis

Types of Reactions: 5-Nitrophthalazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reductants like tin and hydrochloric acid.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or tin and hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Reduction: 5-Aminophthalazine.

    Substitution: Various substituted phthalazines depending on the nucleophile used.

Scientific Research Applications

5-Nitrophthalazine has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Its derivatives are studied for their interactions with biological targets, providing insights into their potential therapeutic uses.

Mechanism of Action

The mechanism of action of 5-Nitrophthalazine and its derivatives involves interactions with specific molecular targets. For instance, phthalazine derivatives have been shown to inhibit enzymes or interact with receptors involved in various biological pathways. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

    Phthalazine: The parent compound without the nitro group.

    Quinoxaline: An isomeric compound with nitrogen atoms at different positions.

    Cinnoline: Another isomeric compound with a different arrangement of nitrogen atoms.

Uniqueness of 5-Nitrophthalazine: this compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for specific reactions and interactions that are not possible with the parent phthalazine or other isomeric compounds .

Properties

IUPAC Name

5-nitrophthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2/c12-11(13)8-3-1-2-6-4-9-10-5-7(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWASGBYNFZVASN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=NC=C2C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455354
Record name 5-nitrophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89898-86-2
Record name 5-nitrophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 5-nitrophthalazine of formula (Y) was prepared according to prior art literature (Patrick, J.; Ragunathan, R., J. Chem. Soc. Perkin Trans. I, 1993, 211). A reaction vessel charged with phthalazine (the compound of formula (X), 4.0 g, 30 mmol) in conc. 96% sulfuric acid (30 mL) was further charged with potassium nitrate (14.6 g, 144 mmol) in small portions. Once the addition was complete, the solution was heated to 110° C. overnight. The mixture was then poured over ice and neutralized with sodium hydroxide solution resulting in the formation of a precipitate. The solid was isolated by filtration to yield 2.5 g (47%) of 5-nitrophthalazine of formula (Y) which was used in the following reaction without further purification.
[Compound]
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( Y )
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potassium nitrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a key synthetic route to 1-substituted 5-nitrophthalazines?

A1: A new method for preparing 1-substituted 5-nitrophthalazines involves the photolysis of o-nitrobenzaldehyde N-acylhydrazones. [, , ] This reaction offers a direct route to these compounds, which are valuable intermediates in organic synthesis.

Q2: Are there alternative pathways in the photolysis of o-nitrobenzaldehyde N-acylhydrazones?

A2: Interestingly, the photolysis of o-nitrobenzaldehyde N-acylhydrazones doesn't exclusively yield 5-nitrophthalazines. Depending on the specific N-acylhydrazone used, benzyne can also be generated as a major or minor product. [, , ] This highlights the complexity of this photochemical reaction and the potential for controlling product formation through substrate modification.

Q3: What is the significance of benzyne formation in this context?

A3: Benzyne is a highly reactive intermediate, and its generation during the photolysis of certain o-nitrobenzaldehyde N-acylhydrazones suggests the involvement of an o-(N-acetyl-N-alkyltriazeno)benzoic acid intermediate. [] This provides insight into the reaction mechanism and suggests potential strategies for manipulating the reaction pathway towards desired products.

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